N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
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Overview
Description
Unfortunately, I couldn’t find any specific description for this compound.
Synthesis Analysis
No specific synthesis analysis was found for this compound.Molecular Structure Analysis
I couldn’t find any specific molecular structure analysis for this compound.Chemical Reactions Analysis
No specific chemical reactions analysis was found for this compound.Physical And Chemical Properties Analysis
No specific physical and chemical properties analysis was found for this compound.Scientific Research Applications
Antiviral Properties
Spirothiazolidinone derivatives, including compounds structurally related to the specified chemical, have been synthesized and evaluated for their antiviral activity. These compounds have shown strong activity against the influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of the spirothiazolidinone scaffold for developing new classes of antiviral molecules (Apaydın et al., 2020).
Synthesis and Bioactivity
The synthesis and preliminary results of biological activity experiments of certain compounds, including those with benzo[d]isothiazol structures, have exhibited favorable antimicrobial activity. This suggests the versatility of these scaffolds for creating compounds with potential bioactive properties (Wang et al., 2012).
Anticonvulsant Activity
Compounds containing N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione structures, with various substituents, have been synthesized and evaluated for their anticonvulsant activity. These studies indicate that certain structural modifications can enhance anticonvulsant efficacy, offering insights into the design of novel therapeutic agents (Obniska et al., 2006).
Organic Synthesis Applications
The synthesis of complex spirocyclic compounds from tricarbonyldieneiron complex intermediates has been explored, demonstrating the utility of organoiron complexes in facilitating the construction of spirocyclic frameworks. This research underscores the potential of such methodologies in the synthesis of novel compounds with intricate structures (Pearson, 1979).
Antimicrobial Activities
Novel synthetic routes and the antimicrobial activities of various triazole derivatives, including those containing morpholine moieties, have been investigated. These compounds have shown good to moderate antimicrobial activities, highlighting the potential for developing new antimicrobial agents (Sahin et al., 2012).
Safety And Hazards
I couldn’t find any specific safety and hazards information for this compound.
Future Directions
No specific future directions were found for this compound.
properties
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-29-19-10-8-18(9-11-19)20-21(30-2)26-23(25-20)12-14-27(15-13-23)22(28)24-16-17-6-4-3-5-7-17/h3-11H,12-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDWZKCJWWYBSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NCC4=CC=CC=C4)N=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
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